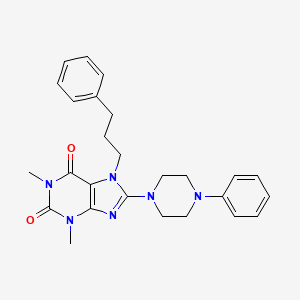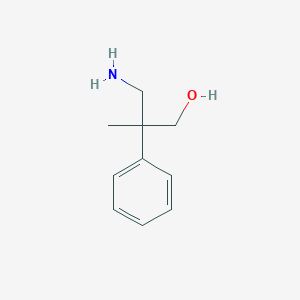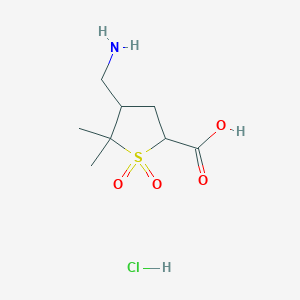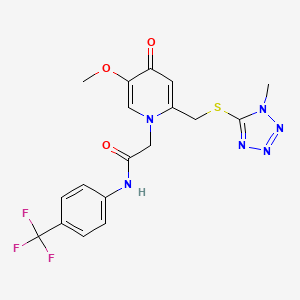
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, the nitrophenyl group, and the amide group would all contribute to the overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrophenyl and amide groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Imidazole derivatives have been synthesized and evaluated for their anticonvulsant activities. Studies have demonstrated that certain imidazole compounds exhibit significant activity against seizures induced by maximal electroshock (MES). For instance, the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives has shown promising results in anticonvulsant testing, highlighting the potential of imidazole derivatives in the development of new antiepileptic drugs (Aktürk et al., 2002).
Antimicrobial and Antituberculosis Agents
Imidazole derivatives have also been investigated for their antimicrobial and antituberculosis properties. Compounds with imidazole moieties have shown varying degrees of activity against Mycobacterium tuberculosis and other bacterial and fungal pathogens. This suggests their potential use in treating tuberculosis and bacterial infections (Foroumadi et al., 2004).
Anticancer Activity
Research on imidazole derivatives has extended into the realm of anticancer activity, where synthesized compounds have been tested against various human tumor cell lines. Certain derivatives have shown reasonable activity against melanoma and other cancer types, indicating the potential of imidazole derivatives in cancer therapy (Duran & Ş. Demirayak, 2012).
Anti-inflammatory Activity
Imidazole derivatives have been explored for their anti-inflammatory properties. The structural features of these compounds have been associated with significant anti-inflammatory activity, suggesting their utility in the development of new anti-inflammatory agents (Bhor & Sable, 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-11-23-18(15-7-6-10-17(12-15)24(26)27)13-21-20(23)28-14-19(25)22-16-8-4-3-5-9-16/h2-10,12-13H,1,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYDEQIIQXHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2632361.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)
![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)